molecular formula C9H13BrO B3362764 3-(Bromoethynyl)-1-hepten-3-ol CAS No. 100860-63-7

3-(Bromoethynyl)-1-hepten-3-ol

Cat. No.: B3362764
CAS No.: 100860-63-7
M. Wt: 217.1 g/mol
InChI Key: FIDYSNVOHNGRHY-UHFFFAOYSA-N
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Description

3-(Bromoethynyl)-1-hepten-3-ol is an organic compound characterized by the presence of a bromoethynyl group attached to a hepten-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromoethynyl)-1-hepten-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as hept-1-yne and bromine.

    Bromination: The hept-1-yne undergoes bromination to introduce the bromoethynyl group. This step is carried out under controlled conditions to ensure selective bromination.

    Hydration: The resulting bromoethynyl intermediate is then subjected to hydration to form the hepten-3-ol structure. This step may involve the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and hydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromoethynyl)-1-hepten-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromoethynyl group to other functional groups such as alkenes or alkanes.

    Substitution: The bromoethynyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(Bromoethynyl)-1-hepten-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromoethynyl)-1-hepten-3-ol involves its interaction with specific molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloroethynyl)-1-hepten-3-ol: Similar structure but with a chloroethynyl group instead of bromoethynyl.

    3-(Iodoethynyl)-1-hepten-3-ol: Contains an iodoethynyl group, offering different reactivity and properties.

    3-(Fluoroethynyl)-1-hepten-3-ol: Features a fluoroethynyl group, which can influence its chemical behavior.

Uniqueness

3-(Bromoethynyl)-1-hepten-3-ol is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and potential applications. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it suitable for specific reactions and applications that other halogenated analogs may not achieve.

Properties

IUPAC Name

3-(2-bromoethynyl)hept-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-3-5-6-9(11,4-2)7-8-10/h4,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDYSNVOHNGRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=C)(C#CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905815
Record name 3-(Bromoethynyl)hept-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100860-63-7
Record name 1-Hepten-3-ol, 3-(bromoethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100860637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromoethynyl)hept-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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